![molecular formula C28H27N3O3 B2989605 8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-93-7](/img/structure/B2989605.png)
8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re interested in is a pyrazoloquinoline derivative. Pyrazoloquinolines are a class of compounds that contain a pyrazole ring fused to a quinoline ring. They are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Tools like ChemSpider can be used to draw and analyze the structure of complex organic compounds.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the ethoxy and methoxybenzyl groups could potentially undergo reactions typical of ethers and aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted using software tools or determined experimentally .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Constrained Pyrazolo[4,3-c]quinoline Derivatives : Kasiotis et al. (2006) reported the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives, exploring their potential as ligands for the estrogen receptor. This study highlighted the regioselectivity and mechanism of reactions involved in producing these derivatives from easily accessible dihydro-quinolin-4-ones (Kasiotis, Fokialakis, & Haroutounian, 2006).
Antimicrobial Agents : Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, evaluating their potential as antimicrobial agents. Their work demonstrated the chemical reactions and spectral studies used to characterize these compounds and assess their antibacterial and antifungal activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Molecular Docking and Anti-inflammatory Studies
- Quinoline Derivatives : Sureshkumar et al. (2017) synthesized a 5-mercapto-1-substituted tetrazole incorporated quinoline analog, characterizing it through various spectroscopic techniques and crystallographic analysis. They conducted in vitro anti-inflammatory and in silico docking studies to investigate the compound's activity, marking a significant stride in understanding the structural basis for its biological properties (Sureshkumar, Maheshwaran, Rao, Themmila, Ponnuswamy, Kadhirvel, & Dhandayutham, 2017).
Antioxidant Properties
- Coumarin-Quinoline Derivatives : Xi and Liu (2015) synthesized coumarin-fused quinolines, evaluating their efficacy in quenching radicals and inhibiting DNA oxidation. This research opens new avenues for designing antioxidants that combine the structural motifs of coumarin and quinoline to enhance radical scavenging and DNA protection activities (Xi & Liu, 2015).
Supramolecular Aggregation
- Supramolecular Aspects : Portilla et al. (2005) studied the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. Their work revealed how various hydrogen bonding patterns influence the assembly of these molecules into complex structures, contributing to the understanding of molecular self-assembly in heterocyclic compounds (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-4-33-21-11-9-20(10-12-21)27-25-18-31(17-19-7-6-8-22(15-19)32-3)26-14-13-23(34-5-2)16-24(26)28(25)30-29-27/h6-16,18H,4-5,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPMOQUGLJQTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OCC)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Imino-3,6-diphenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2989522.png)
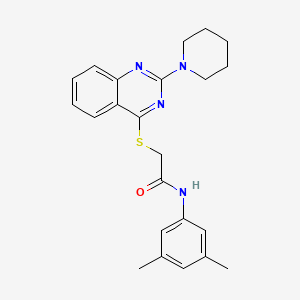

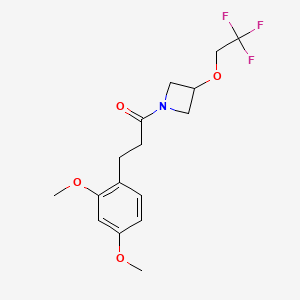
![3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2989528.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2989533.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2989534.png)

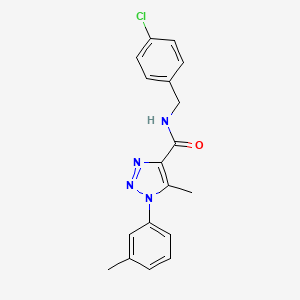
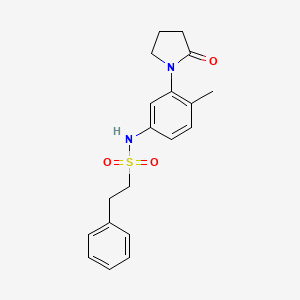
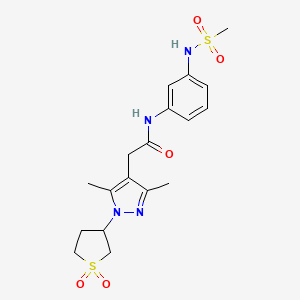
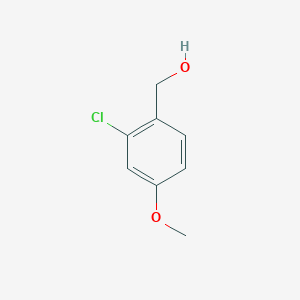
![2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2989543.png)
![N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2989545.png)